![molecular formula C24H21N3O2 B2399407 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 891112-54-2](/img/structure/B2399407.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
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Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, commonly known as DPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPA belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
Scientific Research Applications
- The synthesis and development of novel thiazole derivatives, including N-2,5-dimethylphenylthioureido acid derivatives , have been explored as potential antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
- For instance, cyclizations of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate led to the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
- The compound’s canonical structure indicates that it may be favorable for initiating new cycles by cleaving the hydrogen radical from the amide group, yielding stable ions with specific mass-to-charge ratios .
Antimicrobial Agents
Heterocyclic Synthesis
Ion Formation and Stability
Polar Solvent and Synthon
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-13-14-20(17(2)15-16)23-26-27-24(29-23)25-22(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,25,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNYCOIOSEYAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
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